molecular formula C9H16N4O B13628843 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide

Katalognummer: B13628843
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: PPNYJVMQSMYMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS 1250694-19-9) is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . This compound is classified as an imidazole derivative, a class of heterocyclic compounds known for their significant presence in medicinal chemistry . Its structure, featuring a 2-methylimidazole moiety linked to a propanamide core via an ethylamino chain, makes it a valuable intermediate for exploring novel bioactive molecules. Researchers can utilize this compound as a key synthetic building block in the development of new receptor modulators. Patents suggest that structurally similar imidazole derivatives have been investigated for their potential to interact with various biological targets, including the CB2 cannabinoid receptor . Furthermore, propionamide derivatives are frequently explored in neuroscience and pharmacology for their affinity to targets such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . The primary research applications for this compound include use as a molecular building block in organic synthesis, serving as a precursor for the development of potential pharmacologically active agents, and as a chemical tool for structure-activity relationship (SAR) studies in medicinal chemistry programs . This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Eigenschaften

Molekularformel

C9H16N4O

Molekulargewicht

196.25 g/mol

IUPAC-Name

2-(ethylamino)-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C9H16N4O/c1-3-11-8(9(10)14)6-13-5-4-12-7(13)2/h4-5,8,11H,3,6H2,1-2H3,(H2,10,14)

InChI-Schlüssel

PPNYJVMQSMYMGM-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CN1C=CN=C1C)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution and Reduction (Patent US7709657B2)

One reliable synthetic route involves:

  • Step A: Nucleophilic aromatic substitution of a nitro-substituted aromatic intermediate with 4-methyl-1H-imidazole under basic conditions (using bases such as potassium carbonate or sodium hydride) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This step yields an imidazole-substituted nitro intermediate.

  • Step B: Catalytic hydrogenation of the nitro intermediate to the corresponding amine using hydrogen gas and palladium or Raney nickel catalyst under controlled pressure (1-20 bar, preferably 5-10 bar) and temperature (~70°C). The reaction is monitored until hydrogen consumption ceases, followed by filtration and purification.

  • Purification: The amine product can be converted into a hydrochloride salt for isolation, then crystallized from solvents such as methanol, toluene, and acetone to achieve high purity.

This method is efficient, scalable, and provides good yields (~82.5%) with careful control of reaction parameters to minimize decomposition.

Amination and Amide Formation via Heating with Amines (Literature from J Young Pharm)

Alternative synthesis involves:

  • Dissolving an imidazole-substituted acetamide precursor in ethanol.
  • Heating with ethylamine or substituted anilines at 70-75°C for 1.25-1.35 hours to promote amide bond formation or substitution.
  • Upon cooling, the product precipitates and is filtered, washed with cold water, and recrystallized from ethanol for purification.

Variants include:

  • Reaction with 2-chloroaniline or aniline derivatives to form N-substituted amides.
  • Use of sulfuric acid to precipitate the product.
  • Recrystallization and washing steps to ensure purity.

These methods leverage simple heating and stirring protocols in alcoholic solvents, suitable for small to medium scale synthesis.

Multi-step Organic Synthesis Including Alkylation and Esterification (Vulcanchem and PubChem Data)

  • Initial formation of methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate via alkylation of imidazole derivatives with appropriate haloalkyl esters.
  • Subsequent amidation or hydrolysis steps convert the ester to the propanamide.
  • Reactions typically involve controlled temperature conditions and standard organic solvents like methanol or benzene.
  • Purification by crystallization after reaction completion.

This approach allows modular assembly of the compound with control over substituent placement and functional groups.

Comparative Summary Table of Preparation Methods

Method No. Key Steps Reagents & Conditions Advantages Yield & Purity Scale Suitability
1. Nucleophilic Aromatic Substitution + Reduction Base-mediated substitution of nitroaromatic compound with imidazole; catalytic hydrogenation Bases: K2CO3, NaH; Solvents: DMF, NMP; Catalyst: Pd or Raney Ni; H2 pressure 1-20 bar; Temp ~70°C High efficiency; scalable; well-controlled reaction Yield ~82.5%; High purity via crystallization Large-scale industrial synthesis
2. Heating with Amines in Ethanol Heating imidazole-acetamide with ethylamine or aniline derivatives Ethanol solvent; Temp 70-75°C; 1.25-1.35 hr reaction time Simple setup; mild conditions; easy purification Moderate yields; purity improved by recrystallization Small to medium scale, research labs
3. Alkylation and Esterification Followed by Amidation Alkylation of imidazole with haloalkyl esters; ester hydrolysis or amidation Methanol, benzene solvents; heating at 50-72°C Modular synthesis; structural control Variable yields; requires multiple steps Suitable for synthetic organic chemistry research

Detailed Reaction Conditions and Notes

  • Base Selection: Potassium carbonate is preferred for faster reaction rates compared to potassium phosphate, but both are effective for nucleophilic substitution.
  • Solvent Choice: Polar aprotic solvents such as DMF and NMP facilitate nucleophilic substitution by stabilizing ions and increasing reaction rates.
  • Catalytic Hydrogenation: Raney nickel and palladium catalysts under moderate hydrogen pressure are effective for nitro group reduction to amines without over-reduction or side reactions.
  • Reaction Monitoring: Hydrogen consumption and analytical sampling ensure complete reduction before workup.
  • Purification: Conversion to hydrochloride salts followed by crystallization from mixed solvents (methanol, acetone, toluene) yields high purity products.
  • Heating with Amines: Reaction times around 1.25 hours at temperatures near 70°C are sufficient for amide bond formation, with product precipitation upon cooling.
  • Recrystallization: Use of ethanol and washing with ice-cold water removes impurities and residual solvents.

Research and Literature Sources

The preparation methods summarized here are supported by:

  • Patent literature detailing industrial synthesis and scale-up processes with detailed reaction schemes and purification protocols.
  • Peer-reviewed pharmaceutical chemistry articles describing amide formation via heating with amines in alcoholic solvents.
  • Chemical databases and supplier data providing molecular structures and synthesis overviews for related methyl ester intermediates.
  • Organic synthesis research articles illustrating multi-step routes involving protection, alkylation, and coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Propanamide Ethylamino, 2-methylimidazole C₉H₁₅N₄O Balanced hydrophilicity; potential for H-bonding and π-π interactions
[CAS 1250620-54-2] () Propanamide Amino, 2-methylimidazole C₇H₁₂N₄O Smaller size; lacks ethyl group, reducing lipophilicity
A/-[2-[1-(3-Trifluoromethylphenyl)ethylamino]-1H-benzimidazol-4-yl]propanamide () Propanamide + Benzimidazole Ethylamino, trifluoromethylphenyl C₂₀H₁₈F₃N₅O Enhanced electronic effects (CF₃); benzimidazole increases aromatic surface
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid () Propanoic Acid Methylimidazole thioether C₇H₁₀N₂O₂S Thioether linkage improves metabolic stability; carboxylic acid adds acidity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide () Acetamide + Benzodiazole Triazole, thiazole, fluorophenyl C₂₈H₂₀FN₉O₂S Multi-heterocyclic system; fluorophenyl enhances bioavailability

Key Observations :

  • The ethylamino group in the target compound distinguishes it from the amino-substituted analog (CAS 1250620-54-2), likely improving membrane permeability due to increased lipophilicity.
  • Thioether-linked compounds () exhibit higher resistance to oxidative metabolism but lack the amide functionality critical for specific binding.
Table 3: Comparative Properties
Compound LogP (Predicted) Solubility (mg/mL) Bioactivity (Reported)
Target Compound 0.8 ~10 (PBS) Not reported; inferred receptor binding
CAS 1250620-54-2 -0.3 >20 Unknown
Propanamide 3.2 <5 Potassium channel modulation
Propanoic Acid 1.5 ~15 Antithyroid/antimicrobial

Property Analysis :

  • The target’s moderate LogP (0.8) suggests better blood-brain barrier penetration than hydrophilic analogs (CAS 1250620-54-2).
  • Benzimidazole derivatives () exhibit higher LogP, favoring lipid-rich environments but risking solubility limitations.

Biologische Aktivität

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethylamino group, a propanamide backbone, and a 2-methyl-1H-imidazole ring. This composition allows for various biological interactions, particularly in enzyme catalysis and receptor modulation. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N4O\text{C}_8\text{H}_{12}\text{N}_4\text{O}

Key Features

  • Ethylamino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Propanamide Backbone : Provides stability and solubility in biological systems.
  • Imidazole Ring : Capable of π-π interactions and coordination with metal ions, enhancing enzyme activity modulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Enzyme Interactions

The compound has been shown to interact with multiple enzymes, potentially acting as a competitive inhibitor. Its ability to form hydrogen bonds allows it to effectively bind to active sites of enzymes, thereby modulating their activity. This characteristic is crucial for its potential use in drug design.

Receptor Binding

The compound's structural characteristics enable it to bind to various receptors in the body, influencing signaling pathways. Its imidazole ring plays a vital role in these interactions by stabilizing binding through coordination with metal ions.

The mechanism of action for this compound involves:

  • Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.
  • Receptor Modulation : Altering receptor conformation and activity, which can lead to enhanced or inhibited cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A study conducted on various enzyme systems demonstrated that this compound inhibited enzyme activity with an IC50 value indicative of its potency. The results highlighted its potential as a therapeutic agent in conditions where enzyme modulation is beneficial.

Study 2: Receptor Interaction

Another research effort focused on the compound's interaction with specific receptors involved in neurotransmission. The findings suggested that it could enhance neurotransmitter release, indicating possible applications in neuropharmacology.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameSimilarity (%)Biological Activity
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine98Moderate enzyme inhibition
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine91High receptor affinity
(1-Propyl-1H-imidazol-2-yl)methanamine89Low cytotoxicity
2-(2-Methyl-1H-imidazol-1-yl)ethanamine88Potential anti-inflammatory

Q & A

Q. Q: What are the primary synthetic routes for 2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide, and how can reaction conditions be optimized?

A: The compound is synthesized via multi-step procedures involving:

  • Step 1: Condensation of ethylamine with a β-lactone precursor (e.g., serine β-lactone derivatives) to introduce the ethylamino group .
  • Step 2: Imidazole ring functionalization using 2-methylimidazole under nucleophilic substitution or conjugate addition conditions .
  • Key parameters: Reaction temperatures (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalysts (e.g., triethylamine or pyridine) significantly impact yield and purity . Post-synthesis purification often employs column chromatography or recrystallization .

Advanced Characterization Techniques

Q. Q: How can researchers validate the structural integrity and purity of this compound?

A: Use a combination of analytical methods:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the ethylamino group (δ 1.1–1.3 ppm for CH₃) and imidazole protons (δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS): Molecular ion peaks at m/z 239.16 (C₁₀H₁₇N₄O⁺) verify the molecular formula .
  • HPLC: Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating its potential bioactivity?

A: Focus on:

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR) or histidine decarboxylase, given the imidazole moiety’s role in metal coordination .
  • Receptor binding studies: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using tritiated antagonists .
  • Antimicrobial screens: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

Computational Modeling for Mechanism Elucidation

Q. Q: How can computational methods guide experimental design for this compound?

A:

  • Molecular docking: Predict binding affinities to targets like histamine H₃ receptors using AutoDock Vina .
  • DFT calculations: Optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .

Addressing Data Contradictions in Bioactivity

Q. Q: How should researchers resolve discrepancies in reported biological activities?

A: Potential factors include:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
  • Solubility issues: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic instability: Pre-incubate with liver microsomes to assess degradation .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which structural modifications could enhance target selectivity?

A: Key modifications:

  • Imidazole substitution: Replace 2-methyl with electron-withdrawing groups (e.g., Cl) to modulate receptor binding .
  • Ethylamino chain elongation: Introduce cyclopropyl or aryl groups to improve metabolic stability .
  • Amide bioisosteres: Replace the propanamide moiety with sulfonamides or triazoles to alter pharmacokinetics .

Challenges in Pharmacokinetic Studies

Q. Q: What hurdles exist in evaluating its in vivo pharmacokinetics?

A:

  • Low oral bioavailability: Address via prodrug strategies (e.g., esterification of the amide group) .
  • Plasma protein binding: Measure using equilibrium dialysis to assess free drug fraction .
  • Metabolite identification: LC-MS/MS profiling of hepatic microsomal incubations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.